molecular formula C6H9F3O2 B577951 Ethyl 2,3,3-trifluorobutanoate CAS No. 1219589-17-9

Ethyl 2,3,3-trifluorobutanoate

Cat. No. B577951
M. Wt: 170.131
InChI Key: LQRLDUUHECJDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,3-trifluorobutanoate is a useful research chemical . It has a molecular weight of 170.13 and a molecular formula of C6H9F3O2 . The IUPAC name for this compound is ethyl 2,3,3-trifluorobutanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3,3-trifluorobutanoate can be represented by the canonical SMILES string: CCOC(=O)C(C©(F)F)F . The InChI string for this compound is InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2,3,3-trifluorobutanoate are not available, it’s important to note that trifluoropropene derivatives can serve as substrates for [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

Ethyl 2,3,3-trifluorobutanoate has a molecular weight of 170.13 . It has a LogP value of 1.54280, indicating its partition coefficient between octanol and water . This value gives an indication of the compound’s solubility and permeability.

Scientific Research Applications

Biocatalytic Preparation of Enantiomerically Enriched Compounds

Ethyl 2,3,3-trifluorobutanoate derivatives have been employed in the preparation of enantiomerically enriched compounds using biocatalysts. For instance, Venkataraman and Chadha (2015) demonstrated the use of Candida parapsilosis ATCC 7330 to prepare (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate with high optical purity (96%) and yield (65%) through deracemisation and asymmetric reduction strategies from its prochiral ketone Venkataraman & Chadha, 2015.

Synthesis of Selective Inhibitors and Radical Scavengers

Ethyl 2,3,3-trifluorobutanoate derivatives have been synthesized for use as selective inhibitors of carboxylesterase and radical scavengers. Khudina et al. (2019) synthesized 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, demonstrating their efficacy as selective inhibitors of carboxylesterase, highlighting the impact of the trifluoromethyl group in enhancing the selectivity and effectiveness of these compounds Khudina et al., 2019.

Development of Novel Pharmaceutical Compounds

Research has also focused on the development of novel compounds with potential pharmaceutical applications using Ethyl 2,3,3-trifluorobutanoate. For example, the synthesis of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from Ethyl (2Z)-2-cyano-3cyclohexylbut-2-enoate using a Grignard reagent has been studied, showcasing the versatility of Ethyl 2,3,3-trifluorobutanoate in synthesizing complex molecules Grigoryan et al., 2011.

Safety And Hazards

Ethyl 2,3,3-trifluorobutanoate is classified as a flammable liquid and vapor. It is also toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2,3,3-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLDUUHECJDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746367
Record name Ethyl 2,3,3-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,3-trifluorobutanoate

CAS RN

1219589-17-9
Record name Ethyl 2,3,3-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219589-17-9
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